molecular formula C12H10ClNO3 B3033608 (6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid CAS No. 1083197-18-5

(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No. B3033608
CAS RN: 1083197-18-5
M. Wt: 251.66
InChI Key: NZBXABRXIOXPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid, also known as CMQA, is a quinoline-based compound that has been studied for its potential applications in scientific research. CMQA is a member of the quinoline family of compounds, which are characterized by their aromatic rings and nitrogen-containing moieties. CMQA has been studied for its ability to bind to a variety of proteins and enzymes, making it a valuable tool for studying biochemical processes.

Mechanism Of Action

The mechanism of action of (6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid is not fully understood. However, it is believed that (6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid binds to proteins and enzymes, which in turn affects their activity. It is believed that (6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid binds to the active sites of proteins and enzymes, which can alter their activity. Additionally, (6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid has been shown to interact with other molecules, such as hormones, drugs, and environmental toxins, which can also affect the activity of proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid are not fully understood. However, it is believed that (6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid can affect the activity of proteins and enzymes, which in turn can affect the biochemical and physiological processes in the body. (6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid has been shown to interact with hormones, drugs, and environmental toxins, which can also affect the biochemical and physiological processes in the body.

Advantages And Limitations For Lab Experiments

One of the advantages of using (6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid in lab experiments is that it is a relatively inexpensive compound. Additionally, (6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using (6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid in lab experiments. For example, (6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid can be toxic if not handled properly, and it is not always easy to determine the exact concentration of (6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid in a solution.

Future Directions

There are a number of potential future directions for the use of (6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid in scientific research. For example, (6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid could be used to study the effects of various drugs and environmental toxins on the body. Additionally, (6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid could be used to study the effects of various hormones on the body. (6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid could also be used to study the binding of proteins and enzymes to their respective receptors. Finally, (6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid could be used to study the biochemical pathways involved in various physiological processes.

Scientific Research Applications

(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid has been used in a variety of scientific research applications. It has been used to study the binding of proteins and enzymes to their respective receptors, as well as to study the biochemical pathways involved in various physiological processes. (6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid has also been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins on the body. Additionally, (6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid has been used to study the effects of certain hormones on the body.

properties

IUPAC Name

2-(6-chloro-2-methyl-4-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-7-4-11(15)9-5-8(13)2-3-10(9)14(7)6-12(16)17/h2-5H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBXABRXIOXPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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